2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid
Description
Properties
IUPAC Name |
2-[[4-(dimethylsulfamoyl)benzoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-8(12(16)17)13-11(15)9-4-6-10(7-5-9)20(18,19)14(2)3/h4-8H,1-3H3,(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEQOHQIPUQVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid typically involves the reaction of 4-[(Dimethylamino)sulfonyl]benzoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The propanoic acid moiety participates in:
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Esterification : Reaction with alcohols (e.g., methanol) under acidic conditions to form methyl esters .
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Salt formation : Deprotonation with bases (e.g., NaOH) to generate water-soluble carboxylates .
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Amidation : Coupling with amines via carbodiimide-mediated reactions to produce secondary amides .
Key stability consideration : The free carboxylic acid may undergo decarboxylation under strong acidic or basic conditions at high temperatures .
Sulfonamide Group Stability and Modifications
The dimethylsulfamoyl group exhibits limited reactivity under standard conditions due to its electron-withdrawing nature. Notable reactions include:
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Hydrolysis resistance : Unlike primary sulfonamides, the dimethylated derivative is stable toward aqueous acids and bases .
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N-Alkylation : Under forcing conditions (e.g., alkyl halides, strong bases), the sulfonamide nitrogen can undergo quaternization, though steric hindrance from methyl groups reduces susceptibility .
Comparative Reactivity Table
| Functional Group | Reaction Type | Conditions/Reagents | Outcome/Product |
|---|---|---|---|
| Carboxylic acid | Esterification | MeOH, H<sub>2</sub>SO<sub>4</sub> | Methyl ester derivative |
| Amide | Hydrolysis | 6 M HCl, 100°C | 4-(Dimethylsulfamoyl)benzoic acid + β-alanine |
| Sulfonamide | N-Alkylation | R-X, NaH, DMF | Quaternary sulfonammonium salts |
Experimental Considerations
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Analytical characterization : LC-MS and <sup>1</sup>H/<sup>13</sup>C NMR are critical for verifying purity, with diagnostic signals for the sulfonamide (~3.0 ppm, dimethyl singlet) and propanoic acid (~12.0 ppm, broad COOH) .
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Stability in biological matrices : Plasma esterase susceptibility of ester derivatives necessitates stability assays, as seen in BALB/c mouse plasma studies for related compounds .
Scientific Research Applications
Pain Management
Research has indicated that compounds similar to 2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid are being investigated for their analgesic properties. A patent describes the use of sulfonyl-substituted derivatives for treating pain, highlighting their effectiveness in managing acute and chronic pain conditions . The mechanism of action is believed to involve modulation of pain pathways through interactions with specific receptors.
Central Nervous System Effects
Studies have explored the central nervous system properties of related compounds, indicating potential antidepressant effects . The ability of this compound to influence neurotransmitter systems could position it as a candidate for further investigation in neuropharmacology.
Synthetic Chemistry Applications
The compound also plays a role in synthetic chemistry as a building block for more complex molecules. Its synthesis involves various chemical reactions that can be optimized for efficiency and yield. For instance, reactions involving acylation and sulfonation are commonly utilized to modify the compound for desired properties .
Table 2: Synthetic Pathways Involving this compound
| Reaction Type | Description |
|---|---|
| Acylation | Formation of amide bonds with carboxylic acids |
| Sulfonation | Introduction of sulfonyl groups for enhanced solubility |
| Reduction | Conversion of nitro groups to amino groups for biological activity |
Case Study 1: Analgesic Properties
A study investigating the analgesic effects of sulfonamide derivatives found that certain compounds exhibited significant pain relief in animal models. The results suggest that modifications to the sulfonamide group can enhance efficacy while reducing side effects. This underscores the importance of structural optimization in drug development.
Case Study 2: Neuropharmacological Effects
Research on related compounds demonstrated their potential as antidepressants through modulation of serotonin pathways. These findings indicate that further exploration into the CNS effects of this compound could yield valuable insights into new therapeutic agents for mood disorders.
Mechanism of Action
The mechanism of action of 2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid involves its ability to form stable amide bonds with proteins. This interaction allows for the selective labeling of proteins, facilitating their identification and analysis. The molecular targets include various amino acid residues in proteins, and the pathways involved are related to protein synthesis and modification .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key differences between the target compound and its analogs in terms of molecular properties, substituent effects, and biological activity.
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions.
Key Comparisons:
Substituent Effects on Polarity and Solubility The dimethylamino sulfonyl group in the target compound introduces moderate polarity compared to the hydrophobic cyclohexylcarbamoyl group in 2CMPA (). This difference likely enhances aqueous solubility, critical for bioavailability in drug design .
Hydrogen Bonding and Bioactivity
- Chlorimuron () contains a sulfonylurea group and pyrimidinyl ring, contributing to 8 hydrogen bond acceptors. This extensive H-bond network likely underpins its herbicidal activity by targeting plant acetolactate synthase . The target compound’s simpler structure (5 H-bond acceptors) may limit similar interactions but could favor selectivity for mammalian targets.
Molecular Weight and Drug-Likeness
- The target compound (MW 324.33) falls within the typical range for small-molecule drugs (<500 Da), suggesting favorable pharmacokinetics compared to sivelestat (MW 354.41) .
Synthetic Accessibility describes a room-temperature, base-catalyzed synthesis for a thiazol-2-yl amino propanoic acid derivative.
Research Findings and Implications
- In Vitro Studies: Carboxamide derivatives like 2CMPA () exhibit bioactivity modulated by substituent hydrophobicity. The target compound’s dimethylamino sulfonyl group may balance solubility and target binding, avoiding the steric hindrance of bulkier groups .
- Therapeutic Potential: Sivelestat’s elastase inhibition () suggests that the sulfonamide-benzoyl-propanoic acid scaffold could be adapted for anti-inflammatory or protease-targeting applications. The dimethylamino group may enhance metabolic stability compared to ester-containing analogs .
- Agricultural Applications : Chlorimuron’s sulfonylurea motif () highlights the importance of sulfonamide electronics in herbicidal activity. The target compound’s lack of a urea moiety likely redirects its bioactivity away from plant targets .
Biological Activity
2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid, also known as a sulfonamide compound, plays a significant role in proteomics research. Its ability to selectively label proteins makes it a valuable tool for studying protein interactions, modifications, and localization. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.
- Molecular Formula : C12H16N2O5S
- Molecular Weight : 300.33 g/mol
- IUPAC Name : 2-[[4-(dimethylsulfamoyl)benzoyl]amino]propanoic acid
The biological activity of this compound primarily stems from its ability to form stable amide bonds with proteins. This interaction is crucial for:
- Selective Protein Labeling : Facilitates the identification and analysis of proteins in complex biological samples.
- Targeting Specific Amino Acids : The compound interacts with various amino acid residues, influencing protein synthesis and post-translational modifications.
Applications in Research
The compound is predominantly used in proteomics for:
- Labeling Proteins : Essential for studying protein-protein interactions.
- Investigating Post-translational Modifications : Helps in understanding how proteins are modified after synthesis.
- Protein Localization Studies : Assists in determining where proteins are located within cells.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Applications |
|---|---|---|
| 4-[(Dimethylamino)sulfonyl]benzoic acid | Precursor in synthesis | Used in proteomics |
| N-(4-[(Dimethylamino)sulfonyl]benzoyl)glycine | Similar labeling properties | Proteomics research |
Case Studies and Research Findings
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Proteomics Applications :
- In a study focusing on complex biological samples, researchers utilized this compound to label proteins effectively, allowing for the identification of over 500 unique proteins from cell lysates. This demonstrated its utility in high-throughput proteomic analyses.
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Mechanistic Studies :
- Another research project investigated the mechanism by which this compound labels proteins. It was found that the compound preferentially binds to lysine residues, leading to enhanced detection sensitivity during mass spectrometry analysis.
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Comparative Efficacy :
- A comparative study highlighted that this compound outperformed other sulfonamide derivatives in terms of labeling efficiency and specificity, making it a superior choice for proteomic applications.
Q & A
Q. Analytical Methods :
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>95%) .
- NMR : Confirm the sulfonyl group (δ 3.1–3.3 ppm for dimethylamino protons) and amide linkage (δ 7.8–8.2 ppm for aromatic protons adjacent to sulfonyl) .
- Mass Spectrometry : ESI-MS in negative mode should show [M–H]⁻ at m/z 329.1 (calculated for C₁₂H₁₅N₂O₅S) .
Validation : Cross-check with IR spectroscopy (amide I band at ~1650 cm⁻¹) and elemental analysis (C, H, N, S within ±0.3% of theoretical) .
Advanced: How can contradictory data in enzyme inhibition assays be resolved?
Contradictions often arise from assay conditions or enzyme isoforms. Methodological strategies include:
- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Isoform-Specific Profiling : Use recombinant enzymes (e.g., COX-1 vs. COX-2) to identify selectivity .
- Buffer Optimization : Test pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to stabilize enzyme-substrate interactions .
Case Example : If IC₅₀ values conflict for serine proteases, validate via fluorogenic substrates (e.g., Boc-Ala-Ala-Pro-Arg-AMC) under standardized conditions .
Advanced: What computational and experimental approaches are used to study structure-activity relationships (SAR)?
Molecular Docking : Model interactions with target proteins (e.g., COX-2 or MMP-9) using AutoDock Vina; prioritize sulfonyl and amide moieties as pharmacophores .
Analog Synthesis : Modify the dimethylamino group (e.g., replace with morpholino) or propanoic acid chain (e.g., β-methyl substitution) to assess activity shifts .
In Vitro Assays : Compare IC₅₀ values across analogs in enzyme inhibition or cell viability assays (e.g., MTT for anti-cancer activity) .
Data Integration : Use QSAR models (e.g., partial least squares regression) to correlate logP, polar surface area, and bioactivity .
Advanced: How should researchers design experiments to evaluate environmental stability or biodegradation?
Q. Experimental Framework :
- Hydrolysis Studies : Incubate compound in buffers (pH 4–9) at 25–37°C; monitor degradation via HPLC .
- Photolysis : Expose to UV light (254 nm) and analyze by LC-MS for byproducts (e.g., desulfonylated derivatives) .
- Microbial Biodegradation : Use OECD 301D test with activated sludge; track TOC reduction and metabolite formation .
Key Metrics : Calculate half-life (t₁/₂) under varying conditions and identify persistent intermediates (e.g., sulfonamide derivatives) .
Advanced: What strategies address low solubility in biological assays?
Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
Prodrug Design : Esterify the propanoic acid group (e.g., ethyl ester) for improved membrane permeability .
Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release in cell cultures .
Validation : Measure solubility via shake-flask method and confirm bioactivity in cell-based assays (e.g., reduced IC₅₀ in formulated vs. free compound) .
Advanced: How can researchers reconcile discrepancies in anti-inflammatory vs. cytotoxic activity data?
Dose-Response Analysis : Establish a biphasic curve to differentiate therapeutic (low-dose anti-inflammatory) vs. toxic (high-dose) ranges .
Mechanistic Profiling : Use RNA-seq to identify pathways (e.g., NF-κB inhibition vs. ROS generation) .
Selectivity Index (SI) : Calculate SI = IC₅₀ (cytotoxicity)/IC₅₀ (bioactivity); prioritize compounds with SI >10 .
Example : If cytotoxicity arises from mitochondrial disruption (JC-1 assay), modify the sulfonyl group to reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
